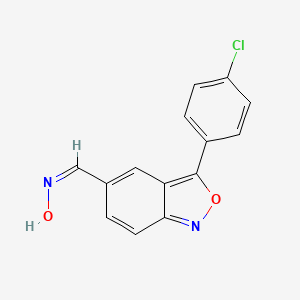

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

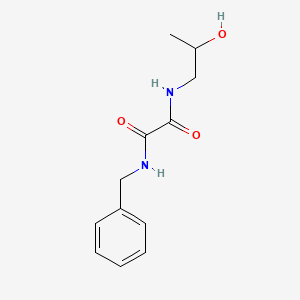

The compound “3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime” is a benzisoxazole derivative. Benzisoxazoles are a type of organic compound that contain a benzene ring fused to an isoxazole ring . The isoxazole ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a chlorophenyl group, an aldehyde group, and an oxime group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticancer Activity

Oximes, including “3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime”, have been studied for their significant roles as potential anticancer agents . They have been shown to inhibit over 40 different kinases, which are often implicated in cancer .

Anti-Inflammatory Potential

Oximes have also been reported to have anti-inflammatory potential . They can inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3, which are involved in inflammatory responses .

Kinase Inhibition

Many oximes are kinase inhibitors . They have been shown to inhibit a variety of kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others .

Antibacterial Activity

Chalcone derivatives, which include oximes, have demonstrated antibacterial properties . They can inhibit diverse targets of antibiotic-resistance development pathways .

Antifungal Activity

In addition to their antibacterial properties, chalcone derivatives have also shown antifungal activity .

Anti-Arthritis Activity

Oximes have been reported to have anti-arthritis activities . This is likely due to their anti-inflammatory properties .

Anti-Stroke Activity

Oximes have been studied for their potential anti-stroke activities . This is likely due to their ability to inhibit certain kinases involved in stroke pathology .

Generation of Nitric Oxide

Oximes can generate nitric oxide . Nitric oxide plays a crucial role in various physiological and pathological processes .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine, have been found to target the serine/threonine-protein kinase pim-1 in humans .

Mode of Action

Oximes in general are known to react with aldehydes and ketones to form a new compound in an essentially irreversible process as the adduct dehydrates . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .

Biochemical Pathways

Compounds with similar structures have been found to modulate oxidative stress and inflammatory pathways .

Result of Action

Oximes in general are known to form a new compound in an essentially irreversible process as the adduct dehydrates .

Action Environment

It is known that the reaction of oximes with aldehydes and ketones is facilitated by the presence of an acid catalyst .

Safety and Hazards

properties

IUPAC Name |

(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUFCPNLYHCHSI-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)